molecular formula C25H19F3N4O3 B5979418 N-(2-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA

N-(2-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA

Cat. No.: B5979418
M. Wt: 480.4 g/mol
InChI Key: GKLPLPBLPACLBI-UHFFFAOYSA-N
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Description

N-(2-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzoyl group, a phenyl group, and a trifluoromethyl-substituted pyrazole ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as triethylamine to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is unique due to its combination of a methoxybenzoyl group, a phenyl group, and a trifluoromethyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O3/c1-35-21-10-6-5-9-19(21)23(33)30-24(34)29-17-13-11-16(12-14-17)20-15-22(25(26,27)28)31-32(20)18-7-3-2-4-8-18/h2-15H,1H3,(H2,29,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLPLPBLPACLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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